molecular formula C15H13NO4 B15086948 3-(2-Phenoxyacetamido)benzoic acid CAS No. 18704-91-1

3-(2-Phenoxyacetamido)benzoic acid

Cat. No.: B15086948
CAS No.: 18704-91-1
M. Wt: 271.27 g/mol
InChI Key: ATAGZRHZVPKKFY-UHFFFAOYSA-N
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Description

3-(2-Phenoxyacetamido)benzoic acid is a useful research compound. Its molecular formula is C15H13NO4 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18704-91-1

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

3-[(2-phenoxyacetyl)amino]benzoic acid

InChI

InChI=1S/C15H13NO4/c17-14(10-20-13-7-2-1-3-8-13)16-12-6-4-5-11(9-12)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)

InChI Key

ATAGZRHZVPKKFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Lewis Acid Mediated Condensation:lewis Acids Like Titanium Iv Chloride Ticl₄ Can Mediate the Direct Condensation of Carboxylic Acids and Amines.nih.govthis Method Often Requires Stoichiometric Amounts of the Lewis Acid and is Performed in a Suitable Solvent Like Pyridine.nih.gov

Approaches for Incorporating the Phenoxyacetyl Moiety

The phenoxyacetyl group is introduced by reacting 3-aminobenzoic acid with phenoxyacetic acid or a derivative thereof. The choice of reagent and reaction conditions is crucial for achieving a high yield and purity of the final product.

The most straightforward approach is the acylation of 3-aminobenzoic acid with phenoxyacetyl chloride. This reaction is typically carried out in a non-protic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a base like triethylamine (TEA) or pyridine (B92270) to scavenge the hydrochloric acid that is formed. The reaction is generally exothermic and is often performed at reduced temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Alternatively, the direct coupling of phenoxyacetic acid with 3-aminobenzoic acid using a coupling agent, as described in the previous section, is a viable and often preferred method, especially when milder conditions are required to avoid the degradation of sensitive functional groups.

The following table outlines typical conditions for the acylation of an amine with an acid chloride:

Amine SubstrateAcid ChlorideBaseSolventTemperature
3-Aminobenzoic acidPhenoxyacetyl chlorideTriethylamineDichloromethane0 °C to room temperature
Substituted anilinesBenzoyl chloridePyridineTetrahydrofuran0 °C to reflux

Optimization of Reaction Conditions and Isolation Procedures for Targeted Synthesis

The optimization of reaction conditions is essential to maximize the yield and purity of 3-(2-Phenoxyacetamido)benzoic acid while minimizing reaction time and the formation of byproducts. Key parameters to consider include the choice of solvent, base, temperature, and the stoichiometry of the reactants.

Solvent Selection: The solvent should be inert to the reactants and capable of dissolving both the starting materials and intermediates. Aprotic solvents such as dichloromethane, tetrahydrofuran, and N,N-dimethylformamide (DMF) are commonly used.

Base Selection: In reactions involving acid chlorides, a non-nucleophilic organic base like triethylamine or N,N-diisopropylethylamine (DIPEA) is typically used. The amount of base is usually stoichiometric or in slight excess to neutralize the generated acid.

Temperature Control: Amide bond formation is often exothermic. Controlling the temperature, especially during the addition of the activating agent or acid chloride, is crucial to prevent side reactions. Reactions are frequently initiated at 0 °C and then allowed to warm to room temperature.

Isolation and Purification: The work-up procedure for isolating the product depends on the reaction conditions and the properties of the product. A typical work-up involves:

Quenching the reaction with water or a dilute acid solution.

Extracting the product into an organic solvent.

Washing the organic layer with brine to remove water-soluble impurities.

Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

Removing the solvent under reduced pressure.

The crude product is then purified, most commonly by recrystallization from a suitable solvent or solvent mixture, or by column chromatography on silica gel.

The following table illustrates the optimization of an amide coupling reaction using benzoic acid and benzylamine as model substrates, highlighting the effect of the coupling agent on the yield.

Coupling Agent (20 mol%)Temperature (°C)Time (h)Yield (%)
Tetramethoxysilane120785
Hexamethoxydisilane120788
Dodecamethoxyneopentasilane120799

Principles of Sustainable Synthesis in the Production of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed to make the process more sustainable.

Atom Economy: The ideal synthesis would have a high atom economy, meaning that a maximal proportion of the atoms from the reactants are incorporated into the final product. Direct condensation methods, if efficient, are preferable to those requiring stoichiometric activating agents that generate significant waste.

Use of Safer Solvents: Whenever possible, hazardous solvents should be replaced with greener alternatives. For amide synthesis, solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) can be considered as replacements for chlorinated solvents or DMF. Solvent-free reaction conditions are an even more sustainable option.

Catalysis: The use of catalytic methods for amide bond formation is a key aspect of green chemistry. Catalytic amounts of Lewis acids or other catalysts can replace stoichiometric coupling reagents, thereby reducing waste. Boronic acid and titanium-based catalysts have shown promise in this regard. nih.gov

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The selection of highly reactive starting materials or efficient catalysts can help to lower the energy requirements of the synthesis.

Waste Reduction: The choice of synthetic route and reaction conditions directly impacts the amount of waste generated. Minimizing the use of protecting groups and purification steps can significantly reduce waste streams.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H-NMR and ¹³C-NMR spectra, complemented by two-dimensional (2D) NMR techniques, allows for the unambiguous assignment of each proton and carbon atom in the structure of this compound.

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the benzoic acid and phenoxy rings, the methylene (B1212753) protons of the acetamido group, and the acidic proton of the carboxylic acid, as well as the amide proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. The expected signals for this compound in a solvent like DMSO-d₆ are detailed in Table 1. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the neighboring proton interactions.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for this compound would be expected to show 15 distinct signals, corresponding to its 15 carbon atoms, assuming no coincidental overlap. Key signals would include the carbonyl carbons of the carboxylic acid and the amide, the carbons of the two aromatic rings, and the methylene carbon. The expected chemical shifts are outlined in Table 2. rsc.org

2D NMR Techniques: To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would establish the correlations between adjacent protons within the same spin system, for instance, within the substituted benzoic acid ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom. Finally, an HMBC spectrum would reveal long-range correlations (2-3 bonds) between protons and carbons, which is crucial for linking the phenoxyacetyl group to the 3-aminobenzoic acid backbone.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Proton Assignment Expected Chemical Shift (ppm) in DMSO-d₆ Expected Multiplicity
Carboxylic acid (-COOH) ~13.0 Singlet (broad)
Amide (-NH-) ~10.5 Singlet
Aromatic (Benzoic acid ring) 7.5 - 8.2 Multiplets/Doublets
Aromatic (Phenoxy ring) 6.9 - 7.4 Multiplets/Triplets
Methylene (-O-CH₂-) ~4.7 Singlet

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Carbon Assignment Expected Chemical Shift (ppm) in DMSO-d₆
Carbonyl (Carboxylic acid) ~167
Carbonyl (Amide) ~168
Aromatic (C-O, Phenoxy) ~157
Aromatic (C-N, Benzoic acid) ~139
Aromatic (Substituted benzoic acid) 118 - 132
Aromatic (Phenoxy ring) 114 - 130
Methylene (-O-CH₂-) ~67

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemicalbook.com The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, N-H, C=O, C-O, and C-N bonds, as well as aromatic C-H and C=C vibrations. The presence of a broad O-H stretching band from the carboxylic acid, often overlapping with the N-H stretch of the amide, is a key feature. The carbonyl (C=O) stretching region is also highly informative, with distinct peaks expected for the carboxylic acid and amide groups. The anticipated IR absorption bands and their corresponding vibrational modes are summarized in Table 3. chemicalbook.com

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 2500 O-H stretch (broad) Carboxylic Acid
~3300 N-H stretch Amide
~1700 C=O stretch Carboxylic Acid
~1670 C=O stretch (Amide I) Amide
~1600, ~1480 C=C stretch Aromatic Rings
~1540 N-H bend (Amide II) Amide
~1240 C-O stretch (Aryl ether) Phenoxy Group
~1220 C-O stretch Carboxylic Acid

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₃NO₄), the molecular weight is 271.27 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, confirming the molecular formula. The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) corresponding to this mass.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond, leading to fragments corresponding to the phenoxyacetyl cation and the 3-aminobenzoic acid radical cation or their variants. Other significant fragments could arise from the loss of water, carbon monoxide, or the carboxyl group. Analysis of these fragments helps to piece together the molecular structure. Expected key fragments are listed in Table 4.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Possible Fragment Ion Structural Origin
271 [C₁₅H₁₃NO₄]⁺ Molecular Ion
254 [C₁₅H₁₂NO₃]⁺ Loss of OH
226 [C₁₄H₁₂NO₂]⁺ Loss of COOH
137 [C₇H₇NO₂]⁺ 3-Aminobenzoic acid fragment
135 [C₈H₇O₂]⁺ Phenoxyacetyl fragment
93 [C₆H₅O]⁺ Phenoxy fragment
77 [C₆H₅]⁺ Phenyl fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) rings. The benzoic acid and phenoxy moieties are both chromophores that absorb in the UV region. The spectrum would likely display multiple absorption maxima (λ_max) corresponding to π → π* transitions within the aromatic rings. The exact positions and intensities of these bands can be influenced by the solvent and the substitution pattern on the rings. For similar aromatic carboxylic acids, absorption maxima are typically observed in the range of 200-300 nm. researchgate.net

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Expected λ_max (nm) Electronic Transition Associated Chromophore
~210 - 240 π → π* Phenyl and Benzoyl groups
~270 - 290 π → π* Substituted Benzene Rings

Integrated Spectroscopic Approaches for Definitive Structural Confirmation

While each spectroscopic technique provides valuable pieces of the structural puzzle, it is their integrated application that leads to the definitive confirmation of the structure of this compound. The molecular formula established by HRMS serves as a fundamental constraint. The functional groups identified by IR spectroscopy must be consistent with the fragments observed in the mass spectrum and the chemical environments detailed by NMR.

The core of the structural elucidation lies in the detailed analysis of 1D and 2D NMR data. The initial assignments from ¹H and ¹³C NMR spectra would be rigorously confirmed using HSQC and HMBC. For instance, an HMBC correlation between the amide proton and the carbonyl carbon of the phenoxyacetyl group, as well as with the carbons of the benzoic acid ring, would unequivocally establish the amide linkage at the 3-position. Similarly, correlations between the methylene protons and the carbons of the phenoxy ring would confirm the ether linkage. This comprehensive, multi-technique approach ensures a high degree of confidence in the assigned structure of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Molecular Geometry

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure and geometric parameters of molecules. researchgate.net By calculating the electron density, DFT can accurately predict the optimized molecular geometry of this compound, providing a three-dimensional representation of the molecule in its lowest energy state. These calculations are foundational for further computational analyses. researchgate.netniscpr.res.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comyoutube.com These orbitals are key in determining a molecule's chemical reactivity and kinetic stability. niscpr.res.inlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net For this compound, the HOMO-LUMO gap provides insights into its electronic properties and potential for chemical reactions. niscpr.res.in For instance, a related benzoic acid derivative was found to have a HOMO-LUMO energy gap of 5.0 eV, suggesting a stable structure. actascientific.com

Table 1: Frontier Molecular Orbital (FMO) Parameters

ParameterDescriptionTypical Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's electron-donating ability. Higher energy suggests a better electron donor. youtube.com
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's electron-accepting ability. Lower energy suggests a better electron acceptor. youtube.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap implies higher kinetic stability and lower chemical reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps to identify the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, negative potential areas (typically colored red) indicate regions with a high electron density, which are susceptible to electrophilic attack. Conversely, positive potential areas (blue) signify regions with lower electron density, which are prone to nucleophilic attack. niscpr.res.in

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and amide groups, as well as the phenoxy oxygen, indicating these as potential sites for interaction with electrophiles. The hydrogen atoms, particularly the acidic proton of the carboxyl group, would exhibit a positive potential, marking them as sites for nucleophilic interaction. niscpr.res.in

Prediction and Assignment of Vibrational Spectra

Computational methods, particularly DFT, can be used to predict the vibrational spectra (infrared and Raman) of a molecule. nih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimentally obtained spectra to aid in the assignment of vibrational modes to specific functional groups and types of molecular motion (e.g., stretching, bending). nih.gov For derivatives of benzoic acid, these calculations can help elucidate the effects of substituents on the vibrational frequencies. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. nih.gov By simulating the movements of atoms and molecules over time, MD can reveal information about the conformational stability and flexibility of this compound. These simulations can explore the different conformations the molecule can adopt and the energy barriers between them. niscpr.res.innih.gov This is particularly useful for understanding how the molecule might change its shape to bind to a biological target. bcrcp.ac.in

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying molecular descriptors that correlate with a specific activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. jocpr.com For this compound derivatives, QSAR studies can be employed to guide the design of new analogs with potentially enhanced biological activities. bcrcp.ac.in These models can help in identifying which structural features are most important for a desired effect. jocpr.com

Table 2: Key Concepts in QSAR Modeling

ConceptDescription
Molecular Descriptors Numerical values that characterize the chemical and physical properties of a molecule.
Training Set A set of compounds with known activities used to build the QSAR model.
Test Set A set of compounds with known activities used to validate the predictive ability of the QSAR model.
Statistical Models Mathematical equations that correlate the descriptors with the biological activity.

In Silico Ligand-Target Docking and Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). stmjournals.comnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. mdpi.com

For this compound, docking studies can be performed to predict its binding affinity and mode of interaction with various biological targets. researchgate.net The results of these simulations can provide valuable information about the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information can be used to rationalize the observed biological activity and to design new derivatives with improved binding characteristics. nih.gov

Molecular Interactions with Biological Targets: in Vitro Mechanistic Studies of 3 2 Phenoxyacetamido Benzoic Acid and Analogs

Investigation of Protein-Ligand Binding Mechanisms (e.g., Nef:SH3, COX-2, DPP-4)

The binding of a ligand to its protein target is the initiating event for its biological effect. The specific interactions within the binding pocket dictate the affinity and selectivity of the molecule.

Nef:SH3 Interaction: The HIV-1 Nef protein is a critical virulence factor that manipulates host cell signaling pathways, in part by interacting with the SH3 (Src Homology 3) domains of cellular kinases like Hck, Lyn, and c-Src. researchgate.net This interaction typically involves a proline-rich (PXXP) motif on Nef binding to a hydrophobic pocket on the SH3 domain. researchgate.netnih.gov Nef binding can allosterically activate these kinases by displacing the SH3 domain from its own inhibitory intramolecular interactions. researchgate.net Furthermore, Nef's ability to downregulate MHC class I molecules from the cell surface, a key immune evasion strategy, requires both an intact SH3-binding surface and a cluster of acidic amino acid residues. nih.govembopress.org While direct binding studies of 3-(2-phenoxyacetamido)benzoic acid to the Nef:SH3 complex are not extensively documented, its aromatic rings could engage in hydrophobic interactions within the binding site, and the terminal carboxylic acid could potentially interact with basic residues, mimicking the role of Nef's own acidic cluster.

Cyclooxygenase-2 (COX-2) Interaction: Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. Their selectivity stems from the structural differences between COX-1 and COX-2 enzymes. The active site of COX-2 features a larger, hydrophobic secondary pocket not present in COX-1. nih.gov Many selective inhibitors, such as celecoxib, possess bulky, hydrophobic groups that can access and bind within this side pocket, often involving key residues like Arg513. nih.govualberta.ca The structure of this compound, with its two phenyl rings, provides the necessary hydrophobicity that could allow it to fit into the COX-2 active site. Structure-activity relationship (SAR) studies on COX-2 inhibitors confirm that hydrophobic substituents are crucial for potent inhibitory effects. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Interaction: DPP-4 is a serine protease that inactivates incretin (B1656795) hormones like GLP-1, making it a key target for type 2 diabetes treatment. nih.govnih.gov DPP-4 inhibitors, known as gliptins, bind to the enzyme's active site, which is composed of several subsites (e.g., S1, S2). researchgate.net The binding mechanism involves interactions with a catalytic triad (B1167595) and specific amino acid residues. For instance, molecular docking studies show that peptides can form hydrogen bonds and electrostatic interactions with residues such as ARG358, PHE357, and TYR662. mdpi.com Benzoic acid and ester derivatives have been explored as DPP-4 inhibitors, suggesting that the carboxyl group and the aromatic ring of this compound could form key interactions within the DPP-4 catalytic domain. researchgate.net

Enzymatic Inhibition Studies and Kinetic Characterization

Kinetic studies are essential for quantifying the potency and mechanism of enzyme inhibitors. Parameters such as the half-maximal inhibitory concentration (IC50) are used to compare the effectiveness of different compounds. While specific kinetic data for this compound against Nef, COX-2, and DPP-4 are limited, studies on its structural analogs provide valuable insights.

For example, competitive inhibition studies provide information on enzyme-substrate complexes and the interactions at active sites. mdpi.com In a competitive model, the inhibitor increases the apparent Michaelis–Menten constant (Km) without affecting the maximum velocity (Vmax), as the substrate can outcompete the reversible inhibitor at high concentrations. mdpi.com

Compound Class / DerivativeTarget Enzyme / SystemReported Potency (IC50)Reference
Optimized Phenoxyacetamide AnalogsPseudomonas aeruginosa T3SS<1 µM nih.gov
1,4-Benzoxazine DerivativesCOX-20.57–0.72 µM rsc.org
Allosteric Benzoic Acid Derivative (MRL-871)RORγ (TR-FRET assay)6 nM nih.govacs.org
Allosteric Benzoic Acid Derivative (MRL-871)IL17A Cellular Assay40 nM nih.govacs.org
Substituted Thiocyanate Benzoic AcidTyrosine Kinase (MCF-7 cells)100 µM preprints.org
Kojic Acid (for comparison)Tyrosinase30 µM mdpi.com

This table presents data for analogs and derivatives to illustrate the potential activity range of the core structures found in this compound.

Analysis of Allosteric Modulation and Induced Conformational Changes Upon Binding

Ligand binding does not always occur at the primary active (orthosteric) site of a protein. Allosteric modulators bind to a distinct site, causing conformational changes that alter the protein's function. nih.gov This can offer advantages in drug design, such as higher target selectivity. nih.gov

Binding mechanisms can be broadly categorized into two models: "induced fit," where the ligand's arrival forces a conformational change in the protein, and "conformational selection," where the protein naturally exists in an equilibrium of different shapes, and the ligand binds to and stabilizes a specific, active conformation. nih.govyoutube.com

Recent discoveries have highlighted the potential for benzoic acid derivatives to act as allosteric modulators. For instance, a series of benzoic acid derivatives were found to be inverse agonists of the retinoic acid-related orphan receptor γ (RORγ), a nuclear receptor involved in immune regulation. nih.govacs.org These compounds bind to a novel allosteric site, separate from the orthosteric pocket, and are hypothesized to induce a conformational change that inhibits the receptor's function. nih.govacs.org This demonstrates that the scaffold present in this compound has the potential for allosteric interactions, which could lead to highly specific biological effects.

Effects on Cellular Pathways and Biological Processes in Model Systems (in vitro)

The interaction of a compound with its molecular target triggers a cascade of events that manifest as changes in cellular behavior. In vitro studies using model cell systems are crucial for elucidating these effects.

Induction of Apoptosis and Cell Cycle Arrest: Analogs of this compound have demonstrated significant effects on cell survival pathways. For example, 5-nitro-2-(3-phenylpropylamino) benzoic acid, a chloride channel blocker, was shown to induce apoptosis in human lens epithelial cells. nih.gov This process was mediated by an increase in reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, which subsequently activated the mitochondrial apoptosis pathway, involving proteins like p-PERK, ATF6, and caspase-12. nih.gov Similarly, certain dihydroxybenzoic acid derivatives have been found to inhibit histone deacetylases (HDAC), leading to cancer cell death through the elevation of caspase-3, increased ROS, and cell cycle arrest in the G2/M phase. nih.gov Insufficient apoptosis is a hallmark of cancer, and compounds that can restore this process are of significant therapeutic interest. nih.gov

Modulation of Inflammatory and Signaling Pathways: The molecular targets discussed in section 5.1 are hubs for critical cellular pathways. Inhibition of COX-2, for example, blocks the production of prostaglandins, which are key mediators of inflammation and are also involved in angiogenesis and tumor progression. nih.gov Likewise, inhibition of DPP-4 enhances the activity of incretin hormones, which not only regulate glucose metabolism but also have pleiotropic effects on inflammation and vascular function. nih.gov The interaction of ligands with the Nef protein of HIV dramatically alters host cell pathways; for example, Nef binding to SH3 domains is linked to the disruption of normal protein trafficking, leading to the downregulation of surface MHC class I molecules, which helps the virus evade the immune system. nih.gov

Delineation of Key Structural Elements Governing Target Recognition

Structure-activity relationship (SAR) studies are performed to understand which parts of a molecule are essential for its biological activity. This knowledge guides the design of more potent and selective compounds.

The Phenoxyacetamide Scaffold: The phenoxyacetamide core is a versatile scaffold found in inhibitors targeting diverse proteins. nih.govnih.gov SAR studies on phenoxyacetamide inhibitors of the Pseudomonas aeruginosa Type III secretion system revealed that systematic structural exploration could lead to highly potent inhibitors, indicating a specific interaction with a biological target. nih.gov In silico studies targeting the main protease of SARS-CoV-2 also identified the 2-phenoxyacetamide (B1293517) group as a promising pharmacophore. nih.gov

The Benzoic Acid Moiety: The benzoic acid portion is critical for the activity of many compounds. preprints.orgresearchgate.net The position and nature of substituents on the aromatic ring, as well as the acidity of the carboxyl group, can dramatically influence binding affinity and biological function. nih.gov For instance, in a series of benzimidazole (B57391) derivatives, substitutions at various positions on the benzimidazole nucleus greatly influenced their anti-inflammatory activity. mdpi.com The carboxylic acid group itself is often a key interaction point, as seen in allosteric modulators of RORγ where it is thought to form a crucial bond with the receptor. acs.org

The Amide Linker: The amide bond provides a stable connection between the phenoxy and benzoic acid moieties while allowing for rotational flexibility. In various drug discovery programs, modifying the amide linker has been a successful strategy to fine-tune a compound's properties and activity. nih.gov

Structure Activity Relationship Sar Studies of 3 2 Phenoxyacetamido Benzoic Acid Derivatives

Impact of Systematic Substituent Modifications on Biological Activities

The core structure of 3-(2-Phenoxyacetamido)benzoic acid offers multiple sites for chemical modification, each providing an opportunity to modulate its biological properties. SAR studies have systematically explored these sites to map the molecular landscape of activity.

Effects of Aromatic Ring Substitutions on Potency and Selectivity

The two aromatic rings in this compound are critical for its interaction with biological targets. The nature and position of substituents on these rings can significantly alter the compound's potency and selectivity.

Generally, the introduction of substituents can influence the electronic properties (electron-donating or electron-withdrawing) and steric bulk of the molecule, which in turn affects its binding affinity to target proteins. For instance, in related benzamide (B126) structures, the presence of electron-withdrawing groups has been shown to be beneficial for certain biological activities. dovepress.com The impact of such substitutions is often position-dependent, with ortho, meta, and para substitutions leading to different outcomes.

Table 1: Effect of Aromatic Ring Substitutions on Biological Activity (Illustrative)

CompoundSubstitution on Benzoic Acid RingSubstitution on Phenoxy RingBiological Activity (e.g., IC50 in µM)
Parent Compound HH[Data Not Available]
Derivative 1 4-ChloroH[Data Not Available]
Derivative 2 H4-Fluoro[Data Not Available]
Derivative 3 4-NitroH[Data Not Available]

Note: This table is illustrative as specific data for systematic substitutions on this compound were not available in the public domain. The entries are based on general principles of medicinal chemistry.

Modifications to the Amide Linkage and Their Functional Consequences

The amide bond in this compound is a key structural feature, providing rigidity and specific hydrogen bonding capabilities. Modifications to this linkage, such as N-alkylation or replacement with bioisosteres like esters or reversed amides, can have profound effects on the compound's activity. Such changes can alter the molecule's conformation, hydrogen bonding capacity, and metabolic stability.

In similar structures, the amide bond is often crucial for interaction with the target, and its modification can lead to a significant loss of activity. However, in some cases, these changes can lead to improved pharmacokinetic properties.

Derivatization of the Carboxylic Acid Group and Its Functional Implications

The carboxylic acid group is a key functional group, often involved in critical interactions with biological targets through hydrogen bonding or ionic interactions. Derivatization of this group into esters, amides, or other functional groups can significantly impact the compound's activity and pharmacokinetic properties. For example, converting the carboxylic acid to an ester can increase its cell permeability, acting as a prodrug that is later hydrolyzed to the active acidic form within the cell.

Pharmacophore Identification and Strategies for Lead Optimization

Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.comresearchgate.net For a molecule like this compound, a typical pharmacophore model might include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features.

Once a pharmacophore is established, various lead optimization strategies can be employed to enhance the compound's properties. These strategies include:

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors.

Analogue Synthesis: Systematically synthesizing and testing a series of related compounds to refine the SAR.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.

Stereochemical Influences on Compound Activity

Stereochemistry can play a pivotal role in the biological activity of a drug. nih.govmonash.edunih.gov If a chiral center is present in the molecule, the different enantiomers can exhibit vastly different potencies, selectivities, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

While the parent structure of this compound is not chiral, the introduction of a chiral center through modification could necessitate stereoselective synthesis to isolate the more active enantiomer. ethz.ch The spatial arrangement of substituents is critical for optimal interaction with the target binding site.

Correlation of Derived Computational Descriptors with Empirically Observed Activities

In the realm of drug discovery and design, the quantitative structure-activity relationship (QSAR) serves as a pivotal tool, bridging the gap between the chemical structure of a molecule and its biological activity. Through the use of computational descriptors, researchers can mathematically model and predict the activity of novel compounds, thereby streamlining the process of identifying promising drug candidates. While specific QSAR studies on this compound are not extensively available in publicly accessible literature, valuable insights can be gleaned from studies on structurally analogous compounds, particularly 2-phenoxyacetamide (B1293517) derivatives, which share a common core scaffold. These studies shed light on the key molecular properties that govern their biological activities, such as the inhibition of monoamine oxidase (MAO) enzymes, which are significant targets in the treatment of neurodegenerative diseases. crpsonline.comresearchgate.netrsc.org

Research into 2-phenoxyacetamide analogues as inhibitors of MAO-A and MAO-B has revealed significant correlations between various computational descriptors and the experimentally observed inhibitory concentrations (IC50). crpsonline.comcrpsonline.comresearchgate.net These descriptors, which quantify different aspects of a molecule's physicochemical properties, are crucial in understanding the structure-activity relationship at a molecular level.

A notable QSAR study on a series of 2-phenoxyacetamide derivatives as MAO-A inhibitors identified several key descriptors that influence their inhibitory potency. researchgate.net The biological activity, expressed as the negative logarithm of the IC50 value (pIC50), was correlated with these descriptors to generate a predictive model. The findings from such studies are instrumental in the rational design of more potent and selective inhibitors.

To illustrate the correlation between computational descriptors and biological activity, the following interactive data table presents a selection of 2-phenoxyacetamide derivatives and their corresponding observed MAO-A inhibitory activity (pIC50), alongside relevant computational descriptors.

Interactive Data Table: 2-Phenoxyacetamide Derivatives and their MAO-A Inhibitory Activity

CompoundStructureObserved pIC50 (µM)
1N-(2-aminophenyl)-2-phenoxyacetamide7.0268
22-phenoxy-N-(2-(phenylamino)phenyl)acetamide4.0177
3N-(2-(N-phenylacetamido)phenyl)-2-phenoxyacetamide4.4317
4N-(2-amino-4-chlorophenyl)-2-phenoxyacetamide7.1674
5N-(2-amino-5-chlorophenyl)-2-phenoxyacetamide6.7746
6N-(2-amino-4-methylphenyl)-2-phenoxyacetamide3.8326

Data sourced from a QSAR study on phenoxyacetamide derivatives as MAO-A inhibitors. researchgate.net

The analysis of such data often reveals that a combination of electronic, steric, and hydrophobic parameters dictates the biological activity. For instance, studies on similar compounds have shown that descriptors related to the electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO), and steric parameters, which describe the size and shape of the molecule, play a significant role in the inhibitory activity. crpsonline.com The distribution of electron density and the spatial arrangement of substituents on the phenoxyacetamide scaffold are critical for effective interaction with the active site of the target enzyme.

Furthermore, the development of 3D-QSAR models, which consider the three-dimensional arrangement of atoms, can provide even more detailed insights. These models often utilize fields that describe the steric and electrostatic properties of the molecules, helping to visualize the regions where modifications would likely enhance or diminish activity.

Chemical Reactivity and Transformation Pathways of 3 2 Phenoxyacetamido Benzoic Acid

Reactivity of the Carboxylic Acid Functional Group (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for chemical modification in 3-(2-Phenoxyacetamido)benzoic acid. It readily undergoes reactions typical of aromatic carboxylic acids, most notably esterification and amidation.

Esterification: This reaction involves converting the carboxylic acid to an ester by reacting it with an alcohol in the presence of an acid catalyst. The process is reversible, and often the water produced is removed to drive the reaction to completion. For benzoic acid and its derivatives, various catalysts can be employed. Tin(II) compounds have been shown to be effective for the esterification of benzoic acid with alcohols having 7 to 13 carbon atoms at temperatures between 160 to 250°C. google.comgoogle.com Other green catalysts, such as deep eutectic solvents (DES), have also demonstrated high conversion rates for the esterification of benzoic acid with alcohols like ethanol (B145695) and butanol at milder temperatures (e.g., 75°C). dergipark.org.tr

Amidation: The carboxylic acid can be converted into a new amide by reacting it with an amine. This transformation typically requires activation of the carboxylic acid, as direct reaction with an amine is often slow. Common methods involve using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or converting the acid to a more reactive acyl chloride. mdpi.com Direct amidation can also be achieved under certain conditions, for instance, by heating the benzoic acid with an amine, sometimes in the presence of a catalyst like zirconium tetrachloride. rsc.org Benzoic acid itself has been used as a catalyst for transamidation reactions, highlighting the complex role of reaction components. sci-hub.se

Reaction TypeReagentsTypical CatalystKey ConditionsProduct
EsterificationAlcohol (e.g., Ethanol, Butanol)H₂SO₄, Tin(II) compounds, Deep Eutectic Solvents (DES)Heating, removal of water. google.comdergipark.org.trCorresponding ester
AmidationAmine (e.g., Benzylamine)Coupling agents (DCC), Zirconium tetrachlorideActivation of carboxylic acid or heating. mdpi.comrsc.orgCorresponding amide
Table 1: General Conditions for Carboxylic Acid Transformations.

Electrophilic Aromatic Substitution and Other Aromatic Ring Transformations

The structure of this compound features two distinct aromatic rings, each with different susceptibility to electrophilic aromatic substitution (SEAr). The reactivity and regioselectivity are governed by the electronic effects of the substituents on each ring. wikipedia.org

Benzoic Acid Ring: This ring is substituted with a carboxylic acid group (-COOH) and an acetamido group (-NHCOCH₂OPh).

The carboxylic acid group is an electron-withdrawing group and acts as a deactivating meta-director. quora.com It reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. Any substitution will be directed to the positions meta to the carboxyl group (positions 5). quora.comnumberanalytics.com

The acetamido group is an electron-donating group and a powerful activating ortho, para-director. It increases the electron density of the ring, particularly at the ortho (position 2) and para (position 6) positions relative to itself.

The outcome of an SEAr reaction on this ring depends on the balance between these two opposing effects. The powerful activating effect of the acetamido group generally dominates, directing incoming electrophiles to the ortho and para positions relative to it. However, the deactivating nature of the carboxyl group will still render the ring less reactive than benzene (B151609).

Phenoxy Ring: This ring is part of a phenoxy ether linkage. The ether oxygen is an electron-donating group, making this ring activated towards electrophilic attack and directing substitution to the ortho and para positions.

Therefore, electrophilic substitution reactions like nitration or halogenation would likely occur preferentially on the more activated phenoxy ring, or at the positions ortho and para to the acetamido group on the benzoic acid ring. wikipedia.orgmasterorganicchemistry.com

Aromatic RingSubstituentElectronic EffectDirecting InfluenceRing Reactivity
Benzoic Acid Ring-COOH (at C1)Electron-withdrawingMeta (to position 5)Deactivated
-NHCOCH₂OPh (at C3)Electron-donatingOrtho, Para (to positions 2, 4, 6)Activated
Phenoxy Ring-O- (Ether linkage)Electron-donatingOrtho, ParaActivated
Table 2: Directing Effects of Substituents on Aromatic Rings.

Stability and Degradation Pathways of the Amide Bond

The amide bond is generally stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. However, it can be cleaved under specific conditions, primarily through hydrolysis.

Hydrolysis: The amide linkage can be hydrolyzed to yield 3-aminobenzoic acid and phenoxyacetic acid. This reaction can be catalyzed by either acid or base, though it typically requires harsh conditions such as prolonged heating. Studies on related N-triflylbenzamides have shown that while they are stable in dilute aqueous solutions and even in 0.5 M aqueous NaOH, they can slowly degrade in 0.5 M aqueous HCl over several weeks. nih.gov It is also noted that some benzamide (B126) derivatives can undergo auto-catalyzed hydrolysis in solution over time. nih.gov

Transamidation: This is a reaction where an amine displaces the amine portion of an amide. While amides are generally stable, transamidation can occur under forcing conditions, such as high temperatures (>250°C) or with the use of catalysts. sci-hub.se This represents a potential degradation or transformation pathway for this compound in the presence of other amines at elevated temperatures.

Oxidation and Reduction Chemistry of the Compound

Oxidation: The compound possesses several sites susceptible to oxidation.

Aromatic Rings: The aromatic rings can be hydroxylated or nitrated under specific oxidative conditions. For instance, the oxidation of benzoic acid using a hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻) system can generate hydroxylated and nitrated byproducts. nih.gov Enhanced oxidation can be achieved with Fenton-like systems (Fe(III)/H₂O₂), sometimes augmented with manganese ions (Mn(II)). researchgate.netepa.gov

Benzylic Position (conceptual): While this specific molecule lacks a benzylic methyl or methylene (B1212753) group attached directly to the ring, related aromatic compounds with such groups can be oxidized to carboxylic acids. organic-chemistry.org

Degradation: Under severe conditions, such as in subcritical water at high temperatures (200-250°C), benzoic acid derivatives can undergo degradation. nih.govresearchgate.net A primary degradation pathway for benzoic acid at very high temperatures (above 300°C) is decarboxylation, where the carboxylic acid group is lost to form benzene. nih.govresearchgate.net

Reduction: The primary site for reduction is the carboxylic acid group.

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol, yielding [3-(2-phenoxyacetamido)phenyl]methanol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The amide group is generally resistant to these conditions but can also be reduced under more forcing conditions.

Derivatization Strategies for Enhanced Research Applications

Derivatization of this compound can be used to create analogues for various research purposes, such as structure-activity relationship (SAR) studies. Key strategies involve modifying the main functional groups.

Carboxylic Acid Modification: As discussed in section 7.1, the carboxyl group is a prime handle for derivatization. It can be converted into a wide array of esters, amides, or thioesters to probe the importance of this functional group for biological activity or to alter physicochemical properties like solubility and cell permeability. dergipark.org.trrsc.org

Aromatic Ring Functionalization: New substituents can be introduced onto either aromatic ring via electrophilic aromatic substitution (as detailed in 7.2). For example, halogens (Br, Cl) can be installed and then used as handles for further modifications through cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov This allows for the synthesis of a diverse library of compounds with varied substituents on the aromatic cores.

Amide Bond Modification: The amide N-H can be alkylated, or the entire phenoxyacetyl group can be replaced with other acyl groups to explore the structural requirements of this part of the molecule.

Late-Stage C-H Functionalization: Advanced methods allow for direct, late-stage functionalization of C-H bonds. For example, iridium-catalyzed C-H amination can introduce amino or sulfonamido groups onto the benzoic acid ring with high regioselectivity, offering a powerful tool for creating novel derivatives from the parent molecule. nih.gov

Crystallographic Analysis and Solid State Characteristics of 3 2 Phenoxyacetamido Benzoic Acid

Single Crystal X-ray Diffraction Studies for Precise Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides detailed information about bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry or conformation of the molecule in the solid state.

For a molecule like 3-(2-Phenoxyacetamido)benzoic acid, SCXRD would reveal the planarity of the benzoic acid and phenoxy rings and the conformation of the acetamido linkage. The analysis would also elucidate how the molecules pack together in the crystal lattice, which is crucial for understanding the material's physical properties. The process involves growing a high-quality single crystal of the compound, which can be a challenging and time-consuming process. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then used to solve the crystal structure.

While a specific structure for this compound is not available, studies on similar benzoic acid derivatives, such as 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid, demonstrate how SCXRD reveals that the carboxyl group and the adjacent phenyl ring are nearly coplanar, while the two phenyl rings are inclined with respect to each other.

Interactive Data Table: Representative Crystallographic Data for a Benzoic Acid Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.523
b (Å)7.868
c (Å)12.874
β (°)95.2
Z4

Note: This data is for 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid and is presented here as an illustrative example.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

The solid-state structure of organic molecules is largely governed by a variety of intermolecular interactions, with hydrogen bonding being particularly significant for compounds containing functional groups like carboxylic acids and amides. In the case of this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor, while the amide group also participates in hydrogen bonding.

A common structural motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O—H···O hydrogen bonds between their carboxyl groups. It is highly probable that this compound would exhibit a similar dimeric structure. Beyond this primary interaction, N—H···O hydrogen bonds involving the amide group and potentially C—H···O or C—H···π interactions would likely link these dimers into more extended one-, two-, or three-dimensional networks. The analysis of these interactions is crucial for understanding the stability and properties of the crystalline material.

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability, which is of particular importance in the pharmaceutical industry. The existence of multiple polymorphs for a given compound is often related to the flexibility of the molecule and the variety of possible intermolecular interactions.

For instance, 3-(azidomethyl)benzoic acid exists in at least three conformational polymorphs, where the different crystal structures arise from different conformations of the azidomethyl group, even though they all maintain similar carboxylic acid dimers and π–π stacking motifs. Given the conformational flexibility of the phenoxyacetamido side chain in this compound, it is plausible that this compound could also exhibit polymorphism.

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. By carefully selecting crystallization conditions (e.g., solvent, temperature, and the presence of additives), it is sometimes possible to control which polymorph crystallizes.

Influence of Solid-State Structure on Spectroscopic Signatures

The arrangement of molecules in the solid state can have a discernible effect on their spectroscopic signatures. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and solid-state nuclear magnetic resonance (ssNMR) spectroscopy are sensitive to the local environment of the molecules and can be used to differentiate between different polymorphic forms.

For example, the O-H stretching frequency in the FTIR spectrum of a carboxylic acid is highly sensitive to the strength of the hydrogen bond it is involved in. In a dimeric arrangement, this band is typically broad and shifted to lower wavenumbers compared to the free monomer. Different polymorphs, with their unique hydrogen bonding networks and molecular conformations, would be expected to show distinct spectroscopic profiles. While specific data for this compound is unavailable, studies on other benzoic acid derivatives have shown that vibrational spectroscopy can be a powerful tool for characterizing their solid-state structures.

Co-crystallization and Supramolecular Assembly Studies

Co-crystallization is a technique used to design new crystalline materials by combining a target molecule with another molecule (a "co-former") in a specific stoichiometric ratio within the same crystal lattice. This approach is a cornerstone of crystal engineering and is often employed to modify the physicochemical properties of an active pharmaceutical ingredient, such as its solubility or stability.

Given the hydrogen bonding capabilities of the carboxylic acid and amide groups in this compound, this molecule would be a good candidate for co-crystallization studies. Potential co-formers could include other molecules with complementary hydrogen bonding functionalities, such as pyridines, amides, or other carboxylic acids. The resulting co-crystals would exhibit novel supramolecular assemblies, where the constituent molecules are held together by a network of non-covalent interactions. For example, the co-crystal of benzoic acid and zwitterionic L-proline features chains of proline zwitterions capped by benzoic acid molecules, forming a complex hydrogen-bonded network. The study of such assemblies provides fundamental insights into the principles of molecular recognition and self-assembly.

Advanced Research Applications and Future Directions of 3 2 Phenoxyacetamido Benzoic Acid As a Chemical Scaffold

Exploration in Chemical Biology and Advanced Medicinal Chemistry

The 3-(2-phenoxyacetamido)benzoic acid scaffold is a subject of growing interest in chemical biology and medicinal chemistry due to its inherent drug-like properties and synthetic tractability. The phenoxyacetamide group itself has been identified as a key marker in the development of antiviral agents, such as inhibitors for the main protease (Mpro) of SARS-CoV-2. nih.gov The core structure of this compound presents multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

Researchers have utilized the (aryloxyacetylamino)benzoic acid moiety to develop inhibitors for enzymes crucial to cancer metabolism, such as malate (B86768) dehydrogenase 2 (MDH2), which is linked to hypoxia-inducible factor (HIF)-1. nih.gov By modifying the substituents on both the phenoxy and benzoic acid rings, it is possible to create libraries of compounds with varying electronic and steric properties. This approach has led to the identification of selective inhibitors for different isoforms of malate dehydrogenase (MDH1 and MDH2) and even dual inhibitors. nih.gov For instance, the substitution pattern on the benzoic acid ring is critical for targeting proteins involved in apoptosis, such as Mcl-1 and Bfl-1. nih.gov The carboxyl group often acts as a key anchoring point, forming hydrogen bonds with specific residues like arginine in the protein's binding pocket. nih.gov

The versatility of the benzoic acid scaffold is further demonstrated in its use to develop inhibitors for other enzyme classes, like human carbonic anhydrases, which are implicated in cancer. researchgate.net The ability to fine-tune the scaffold allows for the development of highly selective agents that can differentiate between various enzyme isoforms. researchgate.net Future research in this area will likely focus on creating more complex derivatives, potentially incorporating additional pharmacophores to enhance potency and selectivity for a wider range of biological targets. mdpi.comnih.govnih.gov The exploration of this scaffold's potential in developing novel therapeutics for a variety of diseases, from viral infections to cancer, remains a promising and active area of research. globalresearchonline.netpreprints.org

Potential Applications in Supramolecular Chemistry and Self-Assembly Systems

The molecular structure of this compound contains key functional groups that are highly conducive to forming ordered, non-covalent structures, making it a promising candidate for applications in supramolecular chemistry and self-assembly. The carboxylic acid group is a well-established motif for forming strong, directional hydrogen bonds, often leading to the formation of dimers. researchgate.net The amide linkage within the molecule also provides both hydrogen bond donors (N-H) and acceptors (C=O), which can participate in the formation of extended hydrogen-bonding networks. nih.gov These interactions are fundamental to the field of crystal engineering, enabling the construction of well-defined crystalline materials. acs.org

The combination of the carboxylic acid and amide groups allows for the creation of robust supramolecular synthons. These are predictable and reliable patterns of intermolecular interactions that can be used to assemble molecules into larger, organized architectures. nih.gov For example, the interaction between a carboxylic acid and a pyridine (B92270) ring is a commonly used synthon in the design of co-crystals. acs.orgiucr.orgnih.gov The presence of the phenoxy group in this compound adds another layer of potential interactions, including π-π stacking, which can further stabilize and direct the self-assembly process. acs.org

The ability of benzoic acid derivatives to form cocrystals with a variety of other molecules has been demonstrated, leading to new materials with unique properties. acs.orgacs.org By carefully selecting co-formers, it is possible to create chiral cocrystals from achiral benzoic acid derivatives, which could have applications in areas such as nonlinear optics and asymmetric synthesis. acs.org The self-assembly of this scaffold could lead to the formation of one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional frameworks, depending on the interplay of the various non-covalent interactions. acs.orgnih.gov Future research could explore the self-assembly of this compound on surfaces to create functional molecular structures for applications in molecular electronics. researchgate.net

Functional GroupPotential Supramolecular InteractionResulting Assembly
Carboxylic AcidHydrogen Bonding (O-H···O)Dimer formation, chains
AmideHydrogen Bonding (N-H···O)Sheets, extended networks
Aromatic Rings (Phenoxy, Benzene)π-π StackingStacked columnar structures
Ether LinkageWeak Hydrogen Bonding (C-H···O)Stabilization of 3D networks

Development of Chemical Probes and Tools for Mechanistic Biological Research

The adaptable scaffold of this compound makes it an excellent starting point for the design and synthesis of chemical probes. These specialized molecules are crucial tools for interrogating complex biological systems and elucidating the mechanisms of action of drugs and other bioactive compounds. By strategically modifying the core structure, researchers can introduce functionalities that allow for the detection, visualization, and manipulation of biological targets.

One common strategy for converting a bioactive molecule into a chemical probe is to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag. The benzoic acid or the phenoxy ring of the this compound scaffold could be functionalized with such a reporter group without significantly altering the molecule's binding affinity for its target. This would enable researchers to visualize the subcellular localization of the target protein or to isolate it from complex biological mixtures for further analysis.

Furthermore, the scaffold can be modified to create photoaffinity labels. This involves incorporating a photoreactive group, such as an azido (B1232118) or diazirine group, into the molecule. Upon irradiation with UV light, this group forms a highly reactive species that can covalently bind to the target protein at or near the binding site. This technique is invaluable for identifying the direct molecular targets of a bioactive compound.

Another potential application is in the development of "bump-and-hole" probes to study protein kinases. This approach involves modifying both the kinase inhibitor and its target kinase. The inhibitor is modified with a bulky "bump," and a corresponding "hole" is engineered into the kinase's active site by mutating a bulky amino acid to a smaller one. This ensures that the modified inhibitor only binds to the engineered kinase, allowing for the specific investigation of that kinase's function in a cellular context. Given that many kinase inhibitors are based on scaffolds that can be mimicked by this compound, this represents a viable future research direction.

The synthesis of these specialized probes from the this compound scaffold would provide powerful tools for chemical biologists to dissect signaling pathways, validate drug targets, and gain a deeper understanding of fundamental biological processes. nih.gov

Integration into Novel Materials Science Research (e.g., polymer synthesis, functional materials)

The bifunctional nature of this compound, possessing both a carboxylic acid and an amide linkage within a rigid aromatic framework, makes it a compelling monomer for the synthesis of advanced polymers and functional materials. nih.gov The structure is reminiscent of the building blocks used to create aramids (aromatic polyamides), a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. nih.gov

The carboxylic acid group can be activated and reacted with an amino group on another monomer to form a polyamide chain. The repeating phenoxyacetamido units would introduce a degree of flexibility into the polymer backbone compared to wholly rigid aramids, potentially improving solubility and processability without significantly compromising thermal properties. nih.gov The presence of the ether linkage and the meta-substitution pattern on the benzoic acid ring can disrupt the tight chain packing that often makes aramids difficult to process. nih.gov

Furthermore, the this compound scaffold can be incorporated into polymers to create functional materials with specific properties. For example, by including this monomer in a copolymerization reaction, it is possible to introduce sites for hydrogen bonding and π-π stacking, which can influence the material's morphology and mechanical properties. These interactions can lead to the formation of self-assembled nanostructures within the polymer matrix.

Another avenue of research is the use of this compound as an additive in existing polymers. Benzoic acid and its derivatives have been shown to form co-crystalline phases with polymers like syndiotactic polystyrene (sPS), where the small molecules reside within the crystalline channels of the polymer. mdpi.com This can lead to the creation of materials with unique properties, as the polymer matrix can isolate the guest molecules, preventing aggregation and potentially enhancing their activity. mdpi.com For instance, segregating monomeric benzoic acid derivatives within a polymer could be useful for creating materials with controlled release properties or enhanced antioxidant capabilities. mdpi.com

Future research in this area could focus on synthesizing and characterizing novel polyamides and copolyesters based on this compound. Investigating the thermal, mechanical, and self-assembly properties of these new materials could lead to applications in areas such as high-performance fibers, films, and functional coatings.

Potential ApplicationRelevant Structural FeaturesAnticipated Properties of Resulting Material
Aramid-like Polymer MonomerAromatic rings, Amide linkage, Carboxylic acidHigh thermal stability, good mechanical strength, improved solubility
Functional Co-monomerHydrogen bonding sites, π-stacking capabilityTunable mechanical properties, self-assembly, controlled morphology
Polymer AdditiveAbility to form co-crystalline phasesControlled release of the active molecule, enhanced antioxidant/antimicrobial properties

Emerging Interdisciplinary Research Avenues and Conceptual Advances

The this compound scaffold is poised to be at the center of several emerging interdisciplinary research areas, bridging the gap between chemistry, biology, and materials science. Its inherent modularity allows for the integration of different functionalities, opening up novel conceptual advances.

One exciting future direction lies in the development of "theranostic" agents. These are molecules that combine therapeutic and diagnostic capabilities. By attaching a therapeutic warhead to one part of the this compound scaffold and a diagnostic imaging agent (like a fluorophore or a chelator for a radionuclide) to another, it may be possible to create a single molecule that can both treat a disease and monitor the treatment's effectiveness in real-time.

Another promising avenue is the creation of responsive materials. By incorporating the this compound scaffold into a polymer or hydrogel, it may be possible to create materials that change their properties in response to a specific biological stimulus. For example, if the scaffold is part of a drug delivery system that targets a specific enzyme, the cleavage of the phenoxyacetamide linkage by that enzyme could trigger the release of a therapeutic agent. This would allow for highly targeted drug delivery, minimizing off-target effects.

The principles of supramolecular chemistry can also be combined with materials science to create self-healing materials. By designing polymers based on the this compound scaffold that are held together by reversible non-covalent interactions (like hydrogen bonding and π-π stacking), it may be possible to create materials that can repair themselves after damage. When the material is fractured, the non-covalent bonds can reform, restoring the material's integrity.

Furthermore, the scaffold could be used to create novel biosensors. By immobilizing derivatives of this compound on a surface (such as a gold nanoparticle or a carbon nanotube), it may be possible to create a sensor that can detect the presence of a specific biomolecule. The binding of the target biomolecule to the scaffold would cause a measurable change in the physical properties of the sensor, such as its color or electrical conductivity.

These emerging research avenues highlight the immense potential of the this compound scaffold as a platform for innovation at the intersection of different scientific disciplines. The ability to precisely control its chemical structure and properties will be key to unlocking these and other future applications.

Q & A

Q. What established synthetic routes exist for 3-(2-Phenoxyacetamido)benzoic acid, and what are their optimized yields?

  • Methodological Answer : The compound can be synthesized via coupling reactions. A reported pathway involves reacting 3-aminobenzoic acid with 2-phenoxyacetyl chloride in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere. The reaction typically proceeds at 0–5°C to minimize side reactions, followed by room-temperature stirring for 12–24 hours. Purification via recrystallization (using ethanol/water mixtures) yields the product. Yields range from 65–80% under optimized conditions, depending on stoichiometric ratios and solvent choice .

Q. How is the crystal structure of this compound determined, and what parameters ensure accuracy?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
  • Crystal System : Triclinic (P1 space group) with unit cell dimensions a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å, and angles α = 106.784°, β = 97.222°, γ = 92.444° .
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 296 K, with θ range = 2.4–27.7°.
  • Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor < 0.05 for high reliability .

Q. What in vitro biological activities have been reported for this compound derivatives?

  • Methodological Answer : Derivatives exhibit antiproliferative activity against tumor cell lines (e.g., MCF-7, HeLa). Assays involve:
  • Cell Viability : MTT or SRB assays with IC50 values calculated after 48–72 hours of exposure.
  • Structure-Activity Trends : Substitution at the benzamide moiety enhances activity; e.g., electron-withdrawing groups improve potency .

Advanced Research Questions

Q. How can discrepancies in antiproliferative activity data across studies be resolved?

  • Methodological Answer : Contradictions may arise from:
  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).
  • Compound Purity : Confirm purity (>95%) via HPLC or LC-MS.
  • Structural Confirmation : Use SC-XRD or 2D NMR (e.g., 1^1H-13^13C HSQC) to rule out isomerism .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with protein targets (e.g., kinases) from PDB.
  • MD Simulations : GROMACS or AMBER for stability analysis (≥100 ns trajectories).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data .

Q. How can reaction yields be optimized during scale-up synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve solubility and reduce toxicity.
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Workflow : Use continuous-flow reactors for better temperature control and reproducibility .

Q. What structural modifications enhance the bioactivity of this compound?

  • Methodological Answer :
  • Substituent Effects : Introduce halogens (e.g., -F, -Cl) at the para position of the phenoxy group to improve membrane permeability.
  • Hybrid Derivatives : Conjugate with triazole or thiazolidinone rings to target multiple pathways. Validate via in vivo xenograft models .

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